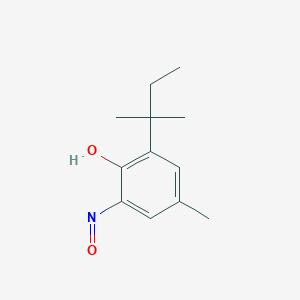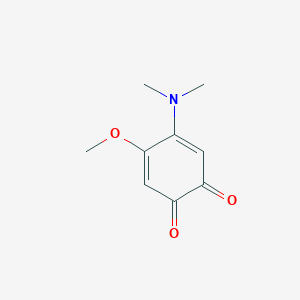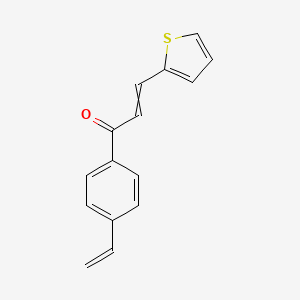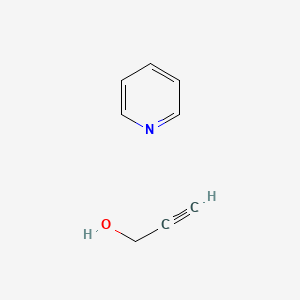
1,1'-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is an organic compound characterized by the presence of two nitrobenzene groups attached to a 2,3-dichlorobutane backbone. This compound is notable for its unique structural features, which include two chiral centers and the potential for meso forms. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) typically involves the reaction of 2,3-dichlorobutane with 4-nitrobenzene derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,3-dichlorobutane is reacted with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1’-(2,3-Diaminobutane-2,3-diyl)bis(4-nitrobenzene).
Substitution: Formation of 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene).
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atoms can also participate in substitution reactions, potentially modifying the activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(2,3-Dibromobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Difluorobutane-2,3-diyl)bis(4-nitrobenzene)
Uniqueness
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is unique due to the presence of chlorine atoms, which can undergo specific substitution reactions not possible with other halogens. Additionally, the compound’s chiral centers and potential for meso forms add to its distinctiveness in stereochemical studies.
Propiedades
Número CAS |
61185-61-3 |
|---|---|
Fórmula molecular |
C16H14Cl2N2O4 |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
1-[2,3-dichloro-3-(4-nitrophenyl)butan-2-yl]-4-nitrobenzene |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-15(17,11-3-7-13(8-4-11)19(21)22)16(2,18)12-5-9-14(10-6-12)20(23)24/h3-10H,1-2H3 |
Clave InChI |
STBGOXNUOGEMJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(C)(C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)




![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

